1,2-Bis(dicyclopentylphosphonium)ethane bis(tetrafluoroborate)
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Overview
Description
Preparation Methods
The synthesis of 1,2-Bis(dicyclopentylphosphonium)ethane bis(tetrafluoroborate) typically involves the reaction of dicyclopentylphosphine with ethylene dibromide, followed by the addition of tetrafluoroboric acid . The reaction conditions often require controlled temperatures and inert atmospheres to ensure the purity and yield of the final product. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research needs .
Chemical Reactions Analysis
1,2-Bis(dicyclopentylphosphonium)ethane bis(tetrafluoroborate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonium groups are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1,2-Bis(dicyclopentylphosphonium)ethane bis(tetrafluoroborate) has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,2-Bis(dicyclopentylphosphonium)ethane bis(tetrafluoroborate) involves its ability to form stable complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and carbon-carbon bond formation. The molecular targets and pathways involved depend on the specific application and the metal ions used .
Comparison with Similar Compounds
1,2-Bis(dicyclopentylphosphonium)ethane bis(tetrafluoroborate) can be compared with other similar compounds such as:
1,2-Bis(diphenylphosphino)ethane: This compound is also used as a ligand in coordination chemistry but has different steric and electronic properties due to the phenyl groups.
1,2-Bis(diethylphosphino)ethane: Another similar compound with ethyl groups, which affects its reactivity and stability.
1,2-Bis(dimethylphosphino)ethane: This compound has methyl groups, making it less bulky and more reactive in certain reactions.
The uniqueness of 1,2-Bis(dicyclopentylphosphonium)ethane bis(tetrafluoroborate) lies in its dicyclopentyl groups, which provide steric hindrance and stability, making it suitable for specific applications where other compounds may not be as effective .
Properties
Molecular Formula |
C22H42B2F8P2 |
---|---|
Molecular Weight |
542.1 g/mol |
IUPAC Name |
dicyclopentyl(2-dicyclopentylphosphaniumylethyl)phosphanium;trifluoroborane;difluoride |
InChI |
InChI=1S/C22H40P2.2BF3.2FH/c1-2-10-19(9-1)23(20-11-3-4-12-20)17-18-24(21-13-5-6-14-21)22-15-7-8-16-22;2*2-1(3)4;;/h19-22H,1-18H2;;;2*1H |
InChI Key |
WMUYYSAHIVONEX-UHFFFAOYSA-N |
Canonical SMILES |
B(F)(F)F.B(F)(F)F.C1CCC(C1)[PH+](CC[PH+](C2CCCC2)C3CCCC3)C4CCCC4.[F-].[F-] |
Origin of Product |
United States |
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